molecular formula C9H6Cl3NO3 B2606081 N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide CAS No. 549543-76-2

N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide

Cat. No. B2606081
CAS RN: 549543-76-2
M. Wt: 282.5
InChI Key: GAULYCGLVIRDHI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide, commonly known as BTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 285.5 g/mol. BTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science.

Scientific Research Applications

Anticancer Activity

Chalcones, such as our compound of interest, belong to the flavonoid family and possess diverse pharmacological activities. Specifically, they exhibit anti-cancer properties . Researchers have explored the potential of N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide as an anti-tumor agent. Further investigations into its mechanism of action and efficacy against specific cancer cell lines are warranted.

Histone Deacetylase (HDAC) Inhibition

Interestingly, an intermediary compound related to N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide has been used for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy.

Forensic Analysis and Detection

In clinical contexts, N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide finds application in scientific research and forensic analysis . Its psychoactive properties and detectability in biological samples make it relevant for forensic investigations .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAULYCGLVIRDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2,2,2-trichloroacetamide

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